molecular formula C10H10Cl2N2 B093587 2,2'-Bipyridine hydrochloride CAS No. 18820-87-6

2,2'-Bipyridine hydrochloride

Cat. No. B093587
CAS RN: 18820-87-6
M. Wt: 192.64 g/mol
InChI Key: WVQBLQLWXHFMNY-UHFFFAOYSA-N
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Description

2,2’-Bipyridine is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family . It acts as a bidentate chelating ligand, forming complexes with many transition metals . It shows antifungal, antibacterial, and antiviral activity . It is used for the colorimetric determination of iron as well as oxidation reduction indicators to confirm the presence of ferrous ion in soils .


Synthesis Analysis

2,2’-Bipyridine is synthesized by the reaction of pyridine with ferric chloride . The reaction involves taking 70g of anhydrous pyridine and mixing it with 13g of anhydrous ferric chloride, then heating and reacting at 300℃ in a sealed tube for about 35 hours . Another method involves the dehydrogenative dimerization of nonactivated pyridines using sodium dispersion .


Molecular Structure Analysis

The molecular formula of 2,2’-Bipyridine is C10H8N2 . Its molecular weight is 156.1839 . The structure of 2,2’-Bipyridine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Compounds from the 2,2’-bipyridine molecular family were investigated for use as redox-active materials in organic flow batteries . For 156 2,2’-bipyridine derivatives reported in the academic literature, the redox potential, the pKa for the second deprotonation reaction, and the solubility in aqueous solutions were calculated .


Physical And Chemical Properties Analysis

2,2’-Bipyridine has a molar mass of 156.188 g·mol−1 . It appears as a colorless solid . The melting point ranges from 70 to 73 °C (158 to 163 °F; 343 to 346 K), and the boiling point is 273 °C (523 °F; 546 K) .

Scientific Research Applications

  • Asymmetric Synthesis : 2,2'-bipyridines synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines are useful as chiral ligands in asymmetric aminolysis of meso-epoxides and in asymmetric allylation of aldehydes (Boyd et al., 2010).

  • Spectrophotometric Reagent : It serves as a sensitive spectrophotometric reagent for determining dibenzazepine class tricyclic antidepressants (Syeda et al., 2005).

  • Cross-Coupling Reactions : Widely used in coordination chemistry, and nano- and macromolecular chemistry, 2,2'-bipyridines are synthesized efficiently through modern cross-coupling procedures (Hapke et al., 2008).

  • Photophysical and Redox Behavior Studies : Functionalized 2,2‘-bipyridines are studied for their photophysical properties and redox behavior in cyclometalated complexes of Iridium(III) (Neve et al., 1999).

  • Coordination Chemistry and Analytical Applications : The early chemistry of 2,2'-bipyridine, including coordination chemistry and analytical applications, is well-documented (Constable & Housecroft, 2019).

  • Dye-Sensitized Solar Cells : 2,2'-bipyridine is introduced as an electrolyte additive in dye-sensitized solar cells, offering benefits like reduced thermal degradation of ruthenium dyes (Nguyen et al., 2018).

  • Catalyst in Organic Synthesis : It is used as a catalyst in the synthesis of benzimidazole derivatives (Shirini et al., 2015).

  • Molybdenum and Tungsten Carbonyl Complexes : Studies include its reduction with tin in hydrochloric acid to form complexes with molybdenum and tungsten carbonyls (Bokorny et al., 1994).

  • Electrocatalytic Hydrogen Evolution : Polypyridyl cobalt(II) complexes with 2,2'-bipyridine ligands are used in electrocatalytic hydrogen evolution studies (Queyriaux et al., 2019).

  • Photolabile Caging Groups : Ruthenium bis(bipyridine) complexes are synthesized for potential use as biological caged compounds (Zayat et al., 2006).

  • In-situ Studies : The adsorption and phase formation of 2,2'-bipyridine on Au(111) surfaces is studied using in-situ scanning tunneling microscopy (Dretschkow et al., 1998).

  • Prolyl Hydroxylase Inhibitors : 2,2'-Bipyridines are synthesized and tested as inhibitors of prolyl hydroxylase, showing intriguing structure-activity relationships (Hales & Beattie, 1993).

  • Xanthene Derivative Synthesis : A bi-SO3H ionic liquid based on 2,2'-bipyridine is used as a catalyst for synthesizing various xanthene derivatives (Shirini et al., 2014).

  • Carbon Dioxide Reduction : Complexes like Re(bipy-tBu)(CO)3Cl show improved catalytic activity for the reduction of carbon dioxide (Smieja & Kubiak, 2010).

  • Hydrogen Sulfide Capture : 2,2′-Bipyridine-5,5′-dicarboxylic acid is used in metal–organic frameworks for efficient hydrogen sulfide capture (Nickerl et al., 2014).

  • Supramolecular Organization : 2,2′-bipyridine is involved in the formation of a three-dimensional network with nanosized channels in a coordination polymer (Zhang et al., 2003).

  • Acid-Responsive Conformational Switch : 2,2’‐bipyridines are used as acid-responsive conformational switches to tune supramolecular polymerization processes (Rest et al., 2020).

Safety And Hazards

2,2’-Bipyridine is toxic by ingestion, subcutaneous, and intraperitoneal routes . It is a poison by ingestion, and it emits toxic fumes of NOx when heated to decomposition . It is recommended to wash thoroughly after handling, not to eat, drink, or smoke when using this product, and to wear protective gloves and clothing .

Future Directions

2,2’-Bipyridine derivatives can bind Aβ to detect Aβ protein aggregation, inhibit Aβ aggregation to exert neuroprotective effect . It was reported that 2,2’-bipyridine derivatives exhibit significant antioxidant activity . In addition, 3,3’-diamino-2,2’-bipyridine is known as a metal ion chelating agent . These findings suggest promising avenues for future research and applications of 2,2’-Bipyridine.

properties

IUPAC Name

2-pyridin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAKIEBZLGEIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine hydrochloride

CAS RN

18820-87-6
Record name 2,2′-Bipyridine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18820-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-bipyridine, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Homanen, M Haukka, M Ahlgrén… - Inorganic …, 1997 - ACS Publications
The carbonyl ligands in Ru(bpy)(CO) 2 Cl 2 and its methyl-substituted derivatives have been replaced by NO and Cl ligands in HCl/HNO 3 solution at 240 C. Ru(4,4‘-dmbpy)(CO) 2 Cl 2 …
Number of citations: 29 pubs.acs.org
DH Huchital, AE Martell - Inorganic Chemistry, 1974 - ACS Publications
Two new mixed-ligand oxygen-carrying cobalt (II) species are reported, Co (terpy)(LL) 2+, where terpy is terpyridine and LL is 1, 10-phenanthroline or 2, 2'-bipyridine. These complexes …
Number of citations: 26 pubs.acs.org
MK Sinha, O Reany, G Parvari… - … A European Journal, 2010 - Wiley Online Library
4‐Aminobipyridine derivatives form strong inclusion complexes with cucurbit[6]uril, exhibiting remarkably large enhancements in fluorescence intensity and quantum yields. The …
M Boutebdja, A Beghidja, C Beghidja… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title hydrated salt, [NiCl(C10H8N2)2](NO3)·3H2O, the Ni2+ ion is coordinated by two 2,2′-bipyridyl (2,2′-bpy) ligands and a chloride ion in a trigonal–bipyramidal geometry. …
Number of citations: 1 scripts.iucr.org
F Li, M Feterl, Y Mulyana, JM Warner… - Journal of …, 2012 - academic.oup.com
Objectives To determine the in vitro susceptibility and cellular uptake for a series of dinuclear ruthenium(II) complexes [{Ru(phen) 2 } 2 {μ-bb n }] 4+ (Rubb n ), and the mononuclear …
Number of citations: 88 academic.oup.com
F Li, M Feterl, JM Warner, FR Keene… - Journal of …, 2013 - academic.oup.com
Objectives To determine the energy dependency of and the contribution of the membrane potential to the cellular accumulation of the dinuclear complexes [{Ru(phen) 2 } 2 {μ-bb n }] 4+ (…
Number of citations: 38 academic.oup.com
AK Gorle, X Li, S Primrose, F Li, M Feterl… - Journal of …, 2016 - academic.oup.com
Objectives The objectives of this study were to: (i) determine the in vitro activities of a series of di-, tri- and tetra-nuclear ruthenium complexes (Rubb n , Rubb n -tri and Rubb n -tetra) …
Number of citations: 19 academic.oup.com
M Ahmed, S Ward, M McCann, K Kavanagh, F Heaney… - BioMetals, 2022 - Springer
A series of phenanthroline-oxazine ligands were formed by a cyclisation reaction between L-tyrosine amino acid esters and 1,10-phenanthroline-5,6-dione (phendione). The methyl …
Number of citations: 6 link.springer.com
M Ahmed, D Rooney, M McCann, M Devereux… - BioMetals, 2019 - Springer
Hydrazide ligand, (Z)-N’-(6-oxo-1,10-phenanthrolin-5(6H)-ylidene)isonicotinohydrazide, 1 forms from a 1:1 Schiff base condensation reaction between isoniazid (INH) and 1,10-…
Number of citations: 19 link.springer.com
M Boutebdja, A Beghidja, C Beghidja, Z Setifib… - academia.edu
In the title hydrated salt,[NiCl (C10H8N2) 2](NO3) Á3H2O, the Ni2+ ion is coordinated by two 2, 20-bipyridyl (2, 20-bpy) ligands and a chloride ion in a trigonal–bipyramidal geometry. …
Number of citations: 2 www.academia.edu

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